molecular formula C3H8N2O3 B1678115 Dimethylolurea CAS No. 140-95-4

Dimethylolurea

Cat. No.: B1678115
CAS No.: 140-95-4
M. Wt: 120.11 g/mol
InChI Key: QUBQYFYWUJJAAK-UHFFFAOYSA-N
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Description

Oxymethurea, also known as N,N’-dihydroxymethylurea, is a chemical compound with the molecular formula C3H8N2O3. It is a crystalline substance that is highly soluble in cold water, hot ethyl alcohol, and methanol. The compound has a melting point of 137-139°C .

Scientific Research Applications

Oxymethurea has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: Oxymethurea is used in biological studies to understand its effects on different biological systems.

    Medicine: The compound has antiseptic properties and is used in the development of antiseptic formulations.

    Industry: Oxymethurea is used in the textile industry for cotton crease- and shrink-proofing, finishing, drying, and sizing.

Mechanism of Action

Target of Action

Dimethylolurea, also known as 1,3-Bis(hydroxymethyl)urea, primarily targets cellulose-based materials . The compound interacts with the hydroxyl groups present in long cellulose chains, which are a fundamental component of cotton fabrics .

Mode of Action

The mode of action of this compound involves the formation of covalent bonds with two free hydroxyl groups in the cellulose chains . As a result, this compound effectively inhibits the formation of hydrogen bonding between the chains, which is the primary cause of wrinkling in fabrics .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the treatment of cellulose-based materials . By bonding with the hydroxyl groups in cellulose chains, this compound disrupts the normal hydrogen bonding pathways that lead to wrinkle formation . This alteration in the biochemical pathways results in the production of permanently wrinkle-resistant fabrics .

Result of Action

The primary result of this compound’s action is the production of wrinkle-resistant fabrics . By preventing the formation of hydrogen bonds between cellulose chains, this compound allows fabrics to maintain their shape and resist wrinkling even when subjected to stress, such as heat or pressure .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficacy of the compound in producing wrinkle-resistant fabrics can be affected by the specific conditions under which it is applied, such as the temperature and pressure of the industrial process . Additionally, the stability of this compound may be influenced by factors such as the presence of other chemicals in the industrial environment .

Safety and Hazards

DMU causes serious eye irritation and skin irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling DMU . In case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

Oxymethurea can be synthesized through the reaction of urea with formaldehyde. The preparation method involves adding polyvinyl alcohol and an aqueous formaldehyde solution into a flask, followed by heating to dissolve the polyvinyl alcohol. Hexamethylene tetramine is then added, and the pH is adjusted to 8.0 using sodium hydroxide. Urea is added in three steps, with the pH adjusted to 7.5 after each addition. The mixture is then heated, reacted, cooled, and discharged to obtain oxymethurea .

Chemical Reactions Analysis

Oxymethurea undergoes various chemical reactions, including:

    Oxidation: Oxymethurea can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Oxymethurea can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparison with Similar Compounds

Oxymethurea is similar to other compounds such as dimethylolurea and methural. it is unique in its specific chemical structure and properties. Unlike other similar compounds, oxymethurea has a higher solubility in cold water and a distinct melting point range. These unique properties make it suitable for specific applications in various industries .

Properties

IUPAC Name

1,3-bis(hydroxymethyl)urea
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InChI

InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8)
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InChI Key

QUBQYFYWUJJAAK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(NC(=O)NCO)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8N2O3
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Related CAS

28301-26-0
Record name Urea, N,N′-bis(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID6025141
Record name 1,3-Dimethylolurea
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Molecular Weight

120.11 g/mol
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Physical Description

Liquid
Record name Urea, N,N'-bis(hydroxymethyl)-
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Vapor Pressure

0.00000399 [mmHg]
Record name Dimethylol urea
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CAS No.

140-95-4
Record name Dimethylolurea
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Record name Oxymethurea
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Record name Dimethylolurea
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Record name Urea, N,N'-bis(hydroxymethyl)-
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Record name 1,3-Dimethylolurea
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Record name 1,3-bis(hydroxymethyl)urea
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Record name OXYMETHUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dimethylolurea?

A1: this compound has the molecular formula C3H8N2O3 and a molecular weight of 120.11 g/mol.

Q2: What spectroscopic data are available to characterize this compound?

A2: Researchers frequently employ various spectroscopic techniques to characterize DMU. These include Fourier transform infrared spectroscopy (FTIR) [, ], nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, and 15N NMR) [, , , , , ], and X-ray photoelectron spectroscopy (XPS) [, ]. These techniques provide valuable information about the functional groups, chemical structure, and bonding environments within the DMU molecule.

Q3: How is this compound synthesized?

A3: DMU is synthesized through the reaction of urea with formaldehyde under alkaline conditions [, , ]. The reaction proceeds through a series of equilibrium steps, ultimately leading to the formation of DMU.

Q4: Is the formation of this compound an equilibrium reaction?

A4: Yes, the reaction between formaldehyde and monomethylurea to form this compound reaches an equilibrium that can be approached from both directions. Interestingly, this equilibrium is independent of the pH of the solution [].

Q5: How does the pH affect the formation and decomposition of this compound?

A5: While the equilibrium of DMU formation is pH-independent, both the formation and decomposition reactions are catalyzed by both hydrogen and hydroxyl ions [, ]. The reaction rates are directly proportional to the concentrations of these ions. The buffer concentration also influences the reaction velocity.

Q6: What is the mechanism of this compound formation?

A6: The formation of this compound from formaldehyde and monomethylolurea is a bimolecular reaction. Conversely, its decomposition is monomolecular []. Recent theoretical studies suggest that under base-catalyzed conditions, the formation of a methyleneurea intermediate (–HN–CO–N=CH2) plays a crucial role in the condensation reactions of DMU, leading to the formation of methylene linkages, ether linkages, and uron [].

Q7: Can trimethylolurea or tetramethylolurea be formed?

A7: While trimethylolurea has been successfully isolated and identified [], the formation of tetramethylolurea has not been observed in studies [].

Q8: What are the main applications of this compound?

A8: DMU is primarily used as a precursor in the production of urea-formaldehyde (UF) resins [, ]. These resins find widespread applications in adhesives, coatings, wood-based panels, and slow-release fertilizers [, , , , ].

Q9: How does the structure of this compound polymers vary depending on the reaction conditions?

A9: Polycondensation of DMU can lead to different polymer structures depending on the reaction conditions. Gel-like polymers, characterized by dimethylene ether linkages, are formed under certain conditions, while film-forming polymers, characterized by diaminomethylene structures, are formed under different conditions []. These structural variations influence the properties and applications of the resulting UF resins.

Q10: Can this compound be used to modify the properties of materials?

A10: Yes, DMU can be used to modify the properties of various materials. For example, it has been used to modify polysulfone ultrafiltration hollow fibers, leading to improved surface properties []. DMU is also employed to crosslink sericin, a silk protein, to create biopolymer films with enhanced water resistance, tensile strength, and elongation ability [, ].

Q11: How does this compound contribute to the properties of slow-release fertilizers?

A11: DMU-based slow-release fertilizers gradually release nitrogen, improving nitrogen use efficiency and reducing nitrogen leaching compared to conventional urea fertilizers []. This slow-release characteristic is attributed to the gradual hydrolysis of DMU in the soil, providing a sustained nitrogen supply to plants.

Q12: What analytical techniques are used to study this compound and its reactions?

A12: Researchers utilize a variety of analytical techniques to study DMU. These include:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) [] and thin-layer chromatography (TLC) [, ] are commonly employed to separate and quantify DMU and related compounds in reaction mixtures.
  • Spectroscopic methods: FTIR [, , , ], NMR (1H NMR, 13C NMR, and 15N NMR) [, , , , , ], and XPS [, ] provide structural information and enable the identification of reaction products.
  • Thermal analysis: Differential scanning calorimetry (DSC) [, ] and thermogravimetric analysis (TGA) [, ] provide insights into the thermal behavior of DMU and its polymers.

Q13: How can the concentration of this compound be determined during a reaction?

A13: Several methods can be used to determine the concentration of DMU during a reaction:

  • Thin-layer chromatography (TLC): This technique, coupled with quantitative analysis, allows for the separation and quantification of DMU and related compounds in reaction mixtures [].
  • Infrared (IR) spectroscopy: Specific IR absorption bands can be used to quantitatively determine the concentrations of mono- and this compound in initial condensation reactions [].

Q14: What are the environmental concerns associated with this compound and urea-formaldehyde resins?

A14: While DMU itself has limited toxicity, the production and use of UF resins raise some environmental concerns. These include:

  • Formaldehyde emissions: UF resins can release formaldehyde, a volatile organic compound (VOC) with known health concerns [, ].
  • Waste disposal: The disposal of UF resin-containing products can contribute to landfill waste [].

Q15: What efforts are being made to address the environmental impact of this compound and UF resins?

A15: Researchers and industry professionals are exploring several approaches to mitigate the environmental footprint of DMU and UF resins:

  • Developing low-formaldehyde emitting resins: Research is focused on developing UF resins with reduced formaldehyde emissions, ensuring safer indoor air quality [].
  • Exploring bio-based alternatives: There is growing interest in using bio-based alternatives to replace formaldehyde in resin synthesis, promoting sustainability [].
  • Improving waste management: Strategies for recycling and reusing UF resin-containing products are being developed to reduce waste and promote a circular economy [].

Q16: What are some areas of ongoing research related to this compound?

A16: Research on DMU continues to advance our understanding of its properties and applications. Some active areas of research include:

  • Developing novel sustainable UF resin formulations: Researchers are actively exploring new formulations using bio-based materials and renewable resources to minimize the environmental impact of UF resins [].
  • Optimizing DMU-based slow-release fertilizers: Ongoing studies are aimed at further improving the efficiency, cost-effectiveness, and environmental friendliness of DMU-based slow-release fertilizers [].
  • Exploring new applications for DMU-modified materials: Scientists are continuously investigating the potential of DMU-modified materials, such as biopolymer films, in various fields, including packaging, biomedical applications, and textiles [, ].

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